1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
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Overview
Description
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is a synthetic organic compound that features a unique structure combining a chlorobenzylthio group, an imidazole ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the chlorobenzylthio moiety.
Coupling with Phenylethanone: The final step involves coupling the chlorobenzylthio-imidazole intermediate with phenylethanone under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorobenzyl)thio)-6-(2-thienyl)nicotinonitrile
- 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one
- 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
Uniqueness
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHADLGSKIUZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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